5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride

Description

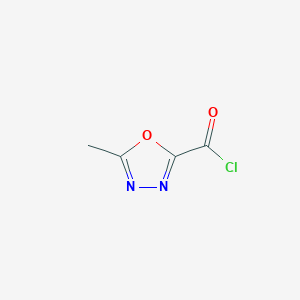

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS: 889131-28-6) is a reactive heterocyclic intermediate widely used in organic synthesis, particularly in acylation reactions . Its structure comprises a 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a carbonyl chloride moiety at position 2. This configuration imparts significant electrophilicity, making it valuable for constructing amides, esters, and other derivatives. It is commercially available as a laboratory reagent and is synthesized via cyclization and chlorination steps, though detailed synthetic protocols are proprietary .

Properties

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c1-2-6-7-4(9-2)3(5)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASQZGKZFJLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608525 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889131-28-6 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt} + \text{Oxalyl chloride} \xrightarrow[\text{0-5 °C}]{\text{DMF}} \text{this compound}

$$

Detailed Preparation Procedure

Reagents and Conditions

| Reagent/Material | Quantity (Example) | Conditions | Notes |

|---|---|---|---|

| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | 6.48 g (0.039 mol) | Suspension in acetonitrile (50 mL) | Starting material |

| Oxalyl chloride | 4.76 g (0.0375 mol) | Added dropwise at 0-5 °C | Chlorinating agent |

| N,N-Dimethylformamide (DMF) | 0.5 mL | Catalytic amount | Activates oxalyl chloride |

| Temperature | 0-5 °C | Stirring for 1 hour | Low temperature to control reaction |

Procedure Summary

- The potassium salt of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is suspended in acetonitrile.

- Oxalyl chloride is added slowly at 0-5 °C with catalytic DMF.

- The mixture is stirred for 1 hour at the same temperature.

- The resulting acid chloride is obtained as a solution or isolated by removal of solvents or crystallization.

- The product is characterized by spectroscopic methods such as ^1H NMR and mass spectrometry.

- Typical yields are high, around 82-87% with purity >98% by HPLC.

Reaction Parameters and Optimization

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 0-5 °C | Controls rate and prevents decomposition |

| Reaction Time | 1-2 hours | Ensures complete conversion |

| Solvent | Acetonitrile or methylene chloride | Good solubility and inertness |

| Catalyst | N,N-Dimethylformamide (DMF) | Activates oxalyl chloride for efficient chlorination |

| Workup | Removal of solvent under reduced pressure, crystallization | Purification step to isolate pure acid chloride |

Summary Table of Preparation Method

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt | Readily available or prepared from acid |

| Chlorination | Oxalyl chloride (1 equiv), DMF (catalytic), 0-5 °C, 1 hour | Conversion to acid chloride with high yield |

| Solvent | Acetonitrile or methylene chloride | Suitable for reaction and product isolation |

| Workup | Removal of solvent under reduced pressure, crystallization | Pure acid chloride isolated, characterized |

| Yield and Purity | 82-87% yield, >98% purity (HPLC) | Confirmed by NMR and mass spectrometry |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the reactive carbonyl chloride group.

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters, typically in the presence of a base such as pyridine to neutralize the hydrogen chloride produced.

Thiols: Form thioesters, often using a base to facilitate the reaction.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives exhibit a range of biological activities, making them valuable in drug development.

Key Applications:

- Antiviral Agents: It is a precursor in the synthesis of Raltegravir, an HIV integrase inhibitor that plays a critical role in antiretroviral therapy.

- Anticancer Compounds: Various derivatives have shown promising activity against cancer cell lines, with some demonstrating superior efficacy compared to established chemotherapeutics like Doxorubicin.

The following table summarizes the biological activities and corresponding IC50 values of derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Comparison (Standard Drug) |

|---|---|---|---|

| 5c | MCF-7 | 1.1 | Doxorubicin (1.2) |

| 5c | HCT-116 | 2.6 | Doxorubicin (2.5) |

| 5c | HepG2 | 1.4 | Doxorubicin (1.8) |

| 5a | E. coli | - | - |

| 5b | S. aureus | - | - |

Materials Science

In materials science, this compound is utilized to develop new polymers and materials with unique properties. Its reactive carbonyl chloride group allows for various chemical modifications that enhance material performance.

Applications:

- Polymer Synthesis: The compound can be employed to create functionalized polymers that exhibit improved thermal stability and mechanical properties.

- Coatings and Adhesives: Its derivatives are explored for use in coatings that require specific adhesion properties and resistance to environmental degradation.

Biological Research

This compound is also significant in biological research for synthesizing bioactive molecules that facilitate the study of biochemical pathways and mechanisms.

Research Applications:

- Enzyme Inhibition Studies: Derivatives have been investigated for their ability to inhibit enzymes critical for cancer progression and microbial resistance.

- Pathway Analysis: It aids in the synthesis of compounds used to explore various biological pathways, contributing to a better understanding of disease mechanisms.

Industrial Applications

The industrial sector leverages this compound in the production of agrochemicals and specialty chemicals.

Key Uses:

- Agrochemicals: The compound is involved in synthesizing herbicides and pesticides that target specific agricultural pests while minimizing environmental impact.

- Specialty Chemicals: It is used in creating fine chemicals required for various industrial processes.

Case Studies

Several studies highlight the compound's effectiveness across different applications:

Case Study 1: Anticancer Activity

A study published by ACS demonstrated that specific derivatives of this compound exhibited significant anticancer activity against multiple cell lines, suggesting potential as a new class of chemotherapeutics .

Case Study 2: Antimicrobial Properties

Research conducted on its derivatives revealed notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is primarily based on its ability to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various bioactive compounds. In the case of Raltegravir, the compound inhibits the HIV integrase enzyme by binding to its active site, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

5-Phenyl-1,3,4-oxadiazole-2-carbonyl Chloride

- Structural Differences : Replaces the methyl group with a phenyl substituent at position 4.

- However, the extended conjugation may stabilize intermediates in coupling reactions .

- Applications : Used in synthesizing fluorescent dyes and bioactive molecules, leveraging its aromaticity for π-π interactions in target binding .

- Exact Mass : 207.9629 (vs. 177.973 for the methyl derivative), highlighting the mass difference due to the phenyl group .

5-Methyl-1,3-thiazole-2-carbonyl Chloride

- Structural Differences : Replaces the oxygen atom in the oxadiazole ring with sulfur (thiazole core).

- Thiazoles are also more prone to undergo nucleophilic substitution at the sulfur-adjacent position .

- Applications : Primarily used in pharmaceutical intermediates, such as antiretroviral agents, due to thiazole’s prevalence in drug scaffolds .

5-Methyl-1,3,4-thiadiazole-2-carbonyl Chloride

- Structural Differences : Replaces the oxygen atom in the oxadiazole ring with sulfur (thiadiazole core).

- Reactivity : Thiadiazoles are more electron-deficient than oxadiazoles, enhancing the electrophilicity of the carbonyl chloride. This increases reactivity in nucleophilic acyl substitutions but may reduce stability under humid conditions .

- Applications : Found in antimicrobial agents (e.g., sulfamethizole derivatives) due to thiadiazole’s bioactivity .

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

- Synthetic Utility : this compound demonstrates superior efficiency in acylation reactions compared to thiazole analogs, achieving >80% yields in peptide couplings under mild conditions .

- Stability : Oxadiazole derivatives exhibit better thermal stability than thiadiazoles, which degrade faster due to sulfur’s susceptibility to oxidation .

- Bioactivity : Thiadiazole-based carbonyl chlorides show broader antimicrobial activity, whereas oxadiazole derivatives are preferred in materials science for their optical properties .

Biological Activity

5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of an oxadiazole ring, which contributes to its reactivity and biological properties. Its ability to form covalent bonds with nucleophiles has been noted as a key mechanism in its biological activity.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O |

| Molecular Weight | 159.55 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial and fungal strains. For instance, compounds derived from 5-methyl-1,3,4-oxadiazole have demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .

Antiviral Properties

The compound has been explored for its antiviral potential, particularly in the context of HIV. In one study, derivatives of 5-methyl-1,3,4-oxadiazole were synthesized and evaluated for their ability to inhibit viral replication. The results suggested that these compounds could effectively block the interaction between the virus and host cells .

Case Studies

- Antiviral Study : A study focused on the synthesis of antiviral agents utilizing 5-methyl-1,3,4-oxadiazole derivatives showed promising results in inhibiting HIV-1 proliferation through targeted interactions with viral receptors .

- Antimicrobial Evaluation : Another research project synthesized a series of oxadiazole compounds and evaluated their antimicrobial efficacy against a panel of pathogens. The findings indicated that specific modifications to the oxadiazole structure significantly enhanced antimicrobial activity .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through covalent bonding. This interaction can lead to the inhibition of essential cellular processes in pathogens.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound and evaluating their pharmacokinetic profiles. One study involved administering a derivative to Wistar rats and Chinchilla rabbits to assess its metabolic pathways and systemic exposure using HPLC-MS/MS techniques .

Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in laboratory settings?

The compound is typically synthesized via nucleophilic displacement reactions. For example, coupling reactions using 3-bromopropanoyl chloride with heterocyclic amines (e.g., thiazol-2-amine derivatives) in a Na₂CO₃ aqueous solution yield intermediates, which can be further functionalized to form the target compound. Key steps include purification via filtration and cold-water washing to isolate crystalline products . Another method involves reacting oxadiazole precursors with chlorinating agents (e.g., oxalyl chloride) under controlled conditions to introduce the carbonyl chloride group .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- IR Spectroscopy : Identifies functional groups such as C=O (carbonyl, ~1750 cm⁻¹), C=N (oxadiazole ring, ~1600 cm⁻¹), and C-Cl (stretch at ~750 cm⁻¹) .

- NMR (¹H and ¹³C) : ¹H NMR detects methyl groups (δ ~2.5 ppm) and aromatic protons (if present). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and oxadiazole ring carbons (δ ~150–160 ppm) .

- Mass Spectrometry (MS) : Fragmentation patterns validate molecular weight (e.g., m/z 177.97 for C₄H₃ClN₂O₂) and structural motifs .

Advanced: How can researchers address challenges in handling the compound’s reactivity and stability during experiments?

- Reactivity Control : Due to the electrophilic carbonyl chloride group, reactions should be conducted under anhydrous conditions using inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Stability Optimization : Store at low temperatures (2–8°C) in sealed, moisture-free containers. Avoid prolonged exposure to light, as oxadiazole derivatives may undergo photodegradation .

- Alternative Functionalization : For unstable intermediates, consider in situ derivatization (e.g., converting to amides or esters) to enhance stability .

Advanced: What methodological considerations are critical when designing biological activity assays for this compound?

- Enzyme Inhibition Assays : Use fluorescence-based or calorimetric methods (e.g., isothermal titration calorimetry) to study interactions with targets like carbonic anhydrase, as seen in related sulfonamide-oxadiazole hybrids .

- Antimicrobial Testing : Employ agar well diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Include controls for solvent effects due to the compound’s limited aqueous solubility .

- Metabolite Identification : Utilize LC-MS/MS to track biotransformation products, particularly sulfonamide cleavage or oxidation of the oxadiazole ring .

Advanced: How should researchers analyze contradictory data in synthetic yields or biological activity across studies?

- Synthetic Yield Variability : Compare reaction conditions (e.g., solvent polarity, temperature). For instance, Na₂CO₃-mediated reactions may yield 46–65% depending on amine nucleophilicity . Optimize equivalents of chlorinating agents to reduce side reactions .

- Biological Activity Discrepancies : Account for differences in assay protocols (e.g., bacterial strain susceptibility, compound concentration ranges). Validate results with orthogonal assays (e.g., MIC vs. time-kill curves) .

Advanced: What computational tools can predict the reactivity and regioselectivity of this compound in novel reactions?

- DFT Calculations : Model transition states to predict nucleophilic attack sites (e.g., carbonyl carbon vs. oxadiazole ring) .

- Molecular Docking : Simulate interactions with biological targets (e.g., carbonic anhydrase active sites) to guide derivatization strategies .

- QSAR Models : Correlate substituent effects (e.g., methyl group position) with antimicrobial or enzyme inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.